molecular formula C16H17F3N4O2 B3554153 [4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE

[4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE

Cat. No.: B3554153
M. Wt: 354.33 g/mol
InChI Key: WZUAUSVKPNVAMO-UHFFFAOYSA-N
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Description

[4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE: is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-25-12-4-2-11(3-5-12)22-6-8-23(9-7-22)15(24)13-10-14(21-20-13)16(17,18)19/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUAUSVKPNVAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an analgesic, anti-inflammatory, and antiviral agent. Its ability to interact with various biological targets makes it a versatile compound in medicinal chemistry .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group enhances its binding affinity, while the trifluoromethyl group increases its metabolic stability. The compound can modulate various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both methoxyphenyl and trifluoromethyl groups in [4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE makes it unique compared to other similar compounds. These functional groups contribute to its enhanced biological activity and stability, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 2
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[4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]METHANONE

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